![molecular formula C8H7NO3 B14253779 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole CAS No. 350028-07-8](/img/structure/B14253779.png)
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole is a heterocyclic compound that features a unique structure combining elements of oxazole and dioxocino rings
Méthodes De Préparation
The synthesis of 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole typically involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is carried out at room temperature in methanol or using excess compound as a solvent. The reaction time is generally around 5 hours . Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Analyse Des Réactions Chimiques
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to a range of substituted oxazole products.
Common reagents used in these reactions include triethylamine, methanol, and propargyl alcohol . Major products formed from these reactions include dihydroisoxazole and isoxazole derivatives .
Applications De Recherche Scientifique
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole involves its interaction with various molecular targets and pathways. The compound readily binds with biological systems such as enzymes and receptors via numerous non-covalent interactions . These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole can be compared with other similar compounds such as oxazole, isoxazole, and oxadiazoles . These compounds share similar heterocyclic structures but differ in their specific ring compositions and substituents. The uniqueness of this compound lies in its combined oxazole and dioxocino rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
350028-07-8 |
|---|---|
Formule moléculaire |
C8H7NO3 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
4,9,11-trioxa-3-azatricyclo[6.3.1.02,6]dodeca-1,5,7-triene |
InChI |
InChI=1S/C8H7NO3/c1-5-3-12-9-8(5)7-2-6(1)10-4-11-7/h1,3,9H,2,4H2 |
Clé InChI |
WHXDTFZOROKWHP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CONC3=C1OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


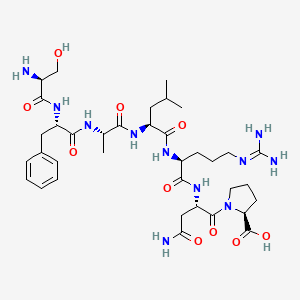
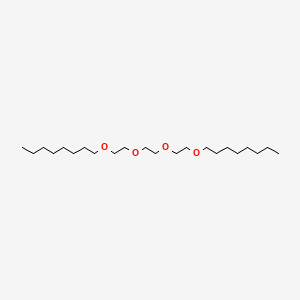
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
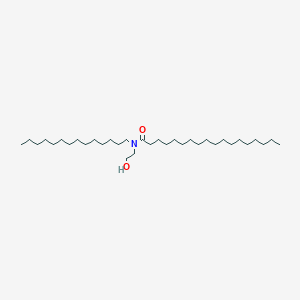
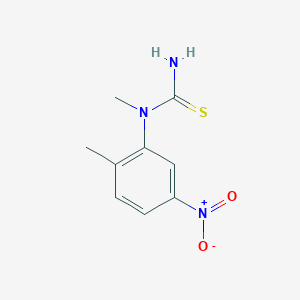
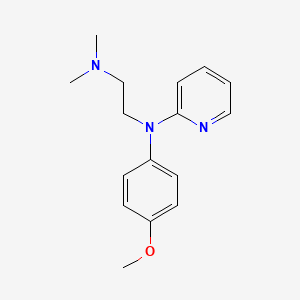
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
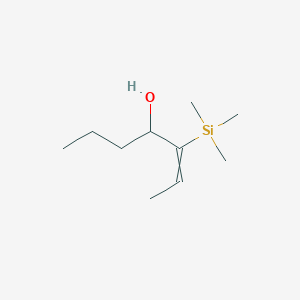
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
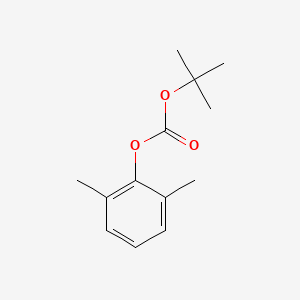
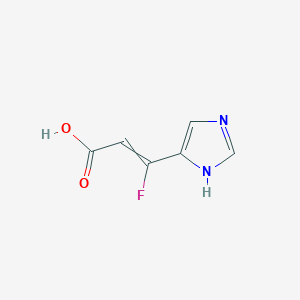
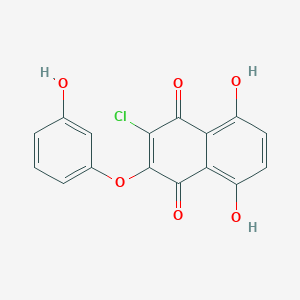
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
